Piperazine N-Substituent: Ethyl vs. Phenyl – Impact on Lipophilicity and Drug-Likeness
The target compound features a 4-ethylpiperazine group, whereas the closest ChEMBL-annotated analog CHEMBL1362485 carries a 4-phenylpiperazine. This substitution reduces molecular weight from 443.55 Da (phenyl analog) to 395.51 Da (target), yielding a lower computed XlogP. The phenyl analog's XlogP of 2.8 exceeds optimal CNS drug-likeness thresholds, while the ethyl analog is predicted to fall closer to the 1–3 logP range preferred for oral bioavailability. Both compounds satisfy Lipinski's rule of five , but the target's reduced aromatic ring count and lower molecular weight offer a more favorable ligand efficiency profile for fragment-based or lead-like screening campaigns.
| Evidence Dimension | Molecular weight and lipophilicity (XlogP) |
|---|---|
| Target Compound Data | MW = 395.51 g/mol; XlogP ~1.9–2.3 (predicted) |
| Comparator Or Baseline | CHEMBL1362485 (N-benzyl-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide): MW = 443.55 g/mol; XlogP = 2.8 (computed by GLASS database) |
| Quantified Difference | ΔMW ≈ 48 Da (lower for target); ΔXlogP ≈ 0.5–0.9 log units lower for target |
| Conditions | Computed physicochemical properties from GLASS ligand database and PubChem; XlogP values derived from standard cheminformatics algorithms |
Why This Matters
Lower molecular weight and lipophilicity correlate with improved aqueous solubility and reduced metabolic clearance, making the ethylpiperazine variant more suitable for early-stage lead optimization where ADMET properties are critical selection criteria.
